2-Bromo-1,3-diisopropylbenzene
CAS No.: 57190-17-7
Cat. No.: VC2044348
Molecular Formula: C12H17B
Molecular Weight: 241.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57190-17-7 |
|---|---|
| Molecular Formula | C12H17B |
| Molecular Weight | 241.17 g/mol |
| IUPAC Name | 2-bromo-1,3-di(propan-2-yl)benzene |
| Standard InChI | InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 |
| Standard InChI Key | QEOQKWIURDCGIJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)Br |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-1,3-diisopropylbenzene, identified by the CAS number 57190-17-7, is an organic compound with the molecular formula C12H17Br and a molecular weight of 241.171 g/mol . The compound is also recognized by its European Community (EC) Number 686-995-8 and is indexed in various chemical databases including DSSTox (DTXSID30478399), Nikkaji (J1.527.041A), and Wikidata (Q72467476) .
The structural arrangement of 2-Bromo-1,3-diisopropylbenzene features a benzene ring with bromine substitution at position 2 and isopropyl groups at positions 1 and 3. This configuration creates a relatively bulky molecule with specific steric properties that influence its reactivity patterns in chemical reactions.
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
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1-Bromo-2,6-diisopropylbenzene
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2,6-Diisopropylbromobenzene
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2,6-Diisopropylphenyl bromide
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2-bromo-1,3-di(propan-2-yl)benzene
Structural Identifiers
For computational chemistry and database searching purposes, 2-Bromo-1,3-diisopropylbenzene can be represented by the following structural identifiers:
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Bromo-1,3-diisopropylbenzene is essential for its proper handling, storage, and application in various chemical processes. The compound exhibits specific characteristics that determine its behavior in different environments.
Physical Properties
2-Bromo-1,3-diisopropylbenzene possesses the following documented physical properties:
The relatively high LogP value of 4.69590 indicates that 2-Bromo-1,3-diisopropylbenzene is highly lipophilic, suggesting poor water solubility but good solubility in organic solvents. This property has implications for its behavior in biological systems and environmental fate.
Spectroscopic Properties
Spectroscopic data provides valuable information about the molecular structure and behavior of chemical compounds. For 2-Bromo-1,3-diisopropylbenzene, predicted collision cross-section data has been reported:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 241.05864 | 144.5 |
| [M+Na]+ | 263.04058 | 148.4 |
| [M+NH4]+ | 258.08518 | 150.2 |
| [M+K]+ | 279.01452 | 147.9 |
| [M-H]- | 239.04408 | 145.9 |
| [M+Na-2H]- | 261.02603 | 148.2 |
| [M]+ | 240.05081 | 144.4 |
| [M]- | 240.05191 | 144.4 |
These collision cross-section values, measured in square angstroms (Ų), indicate the effective area presented by the molecule during ion mobility spectrometry analysis. This data is useful for analytical identification and characterization of the compound in complex mixtures .
The compound requires specific storage conditions, typically in a cool, dry place protected from light and potentially under inert gas, to prevent degradation .
Related Compounds and Chemical Family
2-Bromo-1,3-diisopropylbenzene belongs to a broader family of halogenated aromatic compounds. A related compound mentioned in the search results is 5-Bromo-2-iodo-1,3-diisopropylbenzene (C12H16BrI, CAS: 946147-63-3), which contains both bromine and iodine substituents on the diisopropylbenzene scaffold .
Understanding structural analogs helps in predicting chemical behavior, as compounds with similar structural features often exhibit related chemical and physical properties. The presence of the bromine atom at position 2 between two isopropyl groups creates a specific steric environment that influences the reactivity of the compound in various chemical transformations.
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